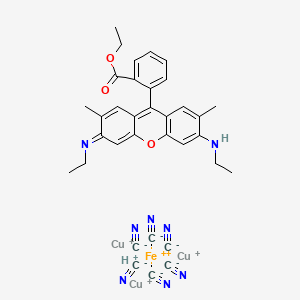
Bovine FGF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bovine Fibroblast Growth Factor (FGF) is a member of the fibroblast growth factor family, which consists of polypeptide factors with similar structures. These factors play crucial roles in regulating cell proliferation, differentiation, nutritional metabolism, and neural activity . Bovine FGF is particularly significant in the context of cattle, where it has been identified and characterized for its diverse biological functions .
准备方法
Synthetic Routes and Reaction Conditions
Bovine FGF can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using standard chromatographic techniques . The recombinant this compound is typically lyophilized and can be reconstituted in phosphate-buffered saline (PBS) for use .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA technology methods. Large-scale fermentation processes are employed to cultivate the host organisms expressing this compound. The protein is then harvested and purified through a series of chromatographic steps to ensure high purity and activity .
化学反应分析
Types of Reactions
Bovine FGF undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation of this compound typically occurs in the presence of specific kinases and ATP. Glycosylation, on the other hand, involves the addition of carbohydrate moieties to the protein, which is facilitated by glycosyltransferases .
Major Products Formed
The major products formed from these reactions are the phosphorylated and glycosylated forms of this compound. These modified forms exhibit enhanced stability and biological activity, making them more effective in their physiological roles .
科学研究应用
Bovine FGF has a wide range of scientific research applications:
Chemistry: This compound is used in studies involving protein-protein interactions and signal transduction pathways.
Biology: It plays a crucial role in cell culture systems, promoting cell proliferation and differentiation.
Industry: It is used in the production of cultured meat and other biotechnological applications.
作用机制
Bovine FGF exerts its effects by binding to specific fibroblast growth factor receptors (FGFRs) on the cell surface. This binding induces dimerization of the receptors, activating their intrinsic tyrosine kinase activity through trans-autophosphorylation . The activated receptors then initiate a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
相似化合物的比较
Bovine FGF is part of a larger family of fibroblast growth factors, which includes acidic FGF (aFGF) and basic FGF (bFGF). While all FGFs share similar structural features and biological functions, this compound is unique in its specific amino acid sequence and post-translational modifications . Other similar compounds include human FGF, mouse FGF, and FGFs from other bovine subfamily species .
Conclusion
This compound is a versatile and biologically significant compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for understanding and manipulating cellular processes.
属性
CAS 编号 |
106096-92-8 |
|---|---|
分子式 |
C17H17N5O5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




